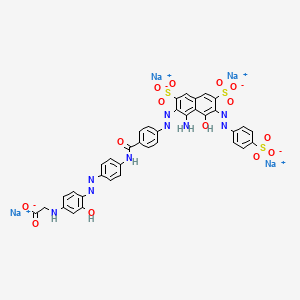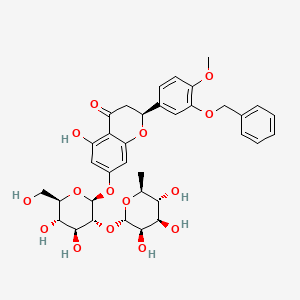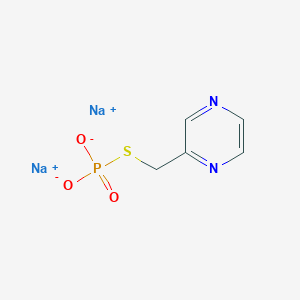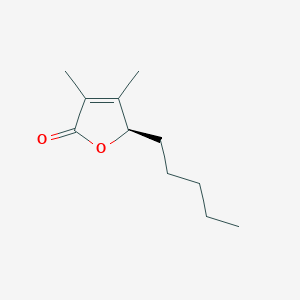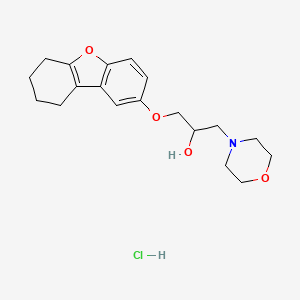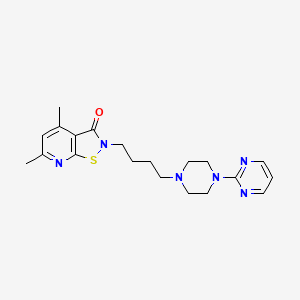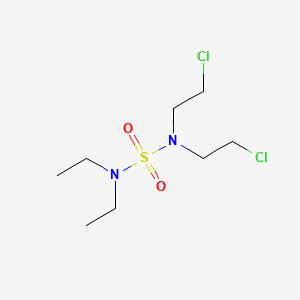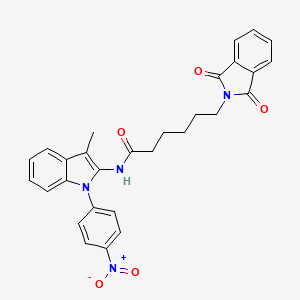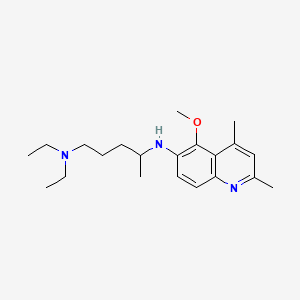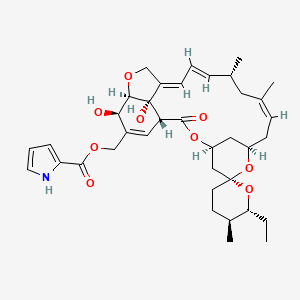
4-(2-(4-Methyl-5-thiazolyl)ethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a thiazole moiety and an ethyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of appropriate diamines.
Introduction of the Thiazole Moiety: The thiazole ring is introduced via a nucleophilic substitution reaction using suitable thiazole derivatives.
Esterification: The ethyl ester group is incorporated through esterification reactions involving carboxylic acids and ethanol under acidic conditions.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure monohydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or thiazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or amines for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Piperazines or Thiazoles: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, leading to desired biological effects such as inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, methyl ester
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, propyl ester
Uniqueness: 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride stands out due to its specific combination of a piperazine ring, thiazole moiety, and ethyl ester group, which confer unique chemical and biological properties not found in its analogs.
Eigenschaften
CAS-Nummer |
89663-22-9 |
|---|---|
Molekularformel |
C13H22ClN3O2S |
Molekulargewicht |
319.85 g/mol |
IUPAC-Name |
ethyl 4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperazine-1-carboxylate;hydron;chloride |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-3-18-13(17)16-8-6-15(7-9-16)5-4-12-11(2)14-10-19-12;/h10H,3-9H2,1-2H3;1H |
InChI-Schlüssel |
YUPIBORVMCUQQP-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].CCOC(=O)N1CCN(CC1)CCC2=C(N=CS2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


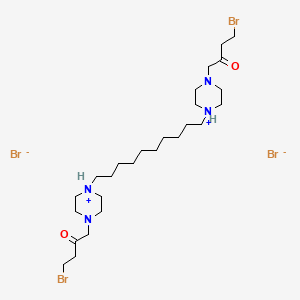
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
